molecular formula C20H14ClN3O3 B2852698 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 897734-90-6

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2852698
CAS No.: 897734-90-6
M. Wt: 379.8
InChI Key: RXTILRQUVOQWLP-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound designed for research applications. It features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This heterocyclic core is linked to a 2-chlorophenyl substituent and a 3-methoxynaphthalene-2-carboxamide group. The naphthalene moiety is a common pharmacophore that can contribute to significant biological interactions . Compounds incorporating the 1,3,4-oxadiazole structure have been extensively investigated for their potential pharmacological properties. Research on analogous molecules has demonstrated various mechanisms of action, including the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are relevant in anticancer research . Furthermore, 1,3,4-oxadiazole derivatives have been screened for activity against enzymes like acetylcholinesterase and butyrylcholinesterase . The integration of the 1,3,4-oxadiazole ring with a naphthalene-based system makes this compound a valuable candidate for researchers exploring new chemical entities in drug discovery and development. It is intended for use in biochemical assays, target-based screening, and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c1-26-17-11-13-7-3-2-6-12(13)10-15(17)18(25)22-20-24-23-19(27-20)14-8-4-5-9-16(14)21/h2-11H,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTILRQUVOQWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with 3-methoxynaphthalene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is its potential as an anticancer agent. Recent studies have indicated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this structure have shown promising results in inhibiting the proliferation of human breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values ranging from 0.74 to 10.0 μg/mL .

Fluorescent Properties

This compound has also been investigated for its fluorescent properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The naphthalene structure contributes to strong photophysical properties, which are crucial for light-emitting applications .

Sensor Development

The compound's ability to fluoresce can be harnessed in sensor technology, particularly for detecting environmental pollutants or biological markers. Its selective binding capabilities could be exploited to develop sensitive and specific detection systems .

Cytotoxicity Studies

A study involving various derivatives of oxadiazoles demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against several cancer cell lines. The most effective derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .

Structure-Activity Relationship (SAR) Analysis

Research into the structure-activity relationship has revealed that modifications on the oxadiazole ring can enhance biological activity. For example, substituents on the aromatic rings were found to influence the compound's ability to inhibit cell growth effectively . This information is critical for designing more potent derivatives.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,3,4-oxadiazole family, a class known for diverse pharmacological activities. Below is a comparative analysis with structurally related derivatives:

Compound Name Substituent Modifications Molecular Formula Key Properties/Applications Reference
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide 3-Methoxyphenyl at oxadiazole 5-position; lacks chlorine and naphthalene methoxy group C₂₀H₁₅N₃O₃ Similar scaffold but altered electronic properties due to methoxy vs. chloro substitution. Potential differences in binding affinity to biological targets.
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide (CAS: 873790-29-5) Chloro-isopropylacetamide chain at oxadiazole 2-position C₁₄H₁₅Cl₂N₃O₂ Increased hydrophobicity due to isopropyl group; potential for enhanced membrane permeability.
CPA (2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide) Thieno-pyridinyl and thioether substitutions C₂₈H₂₃ClN₄O₂S₂ Enhanced π-π stacking and sulfur-mediated interactions; studied for electronic properties (HOMO-LUMO gaps).
N-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrobromide (CAS: 1210294-38-4) Cyclopropanamine substituent; hydrobromide salt C₁₃H₁₄BrClN₃O Improved solubility due to salt formation; discontinued, suggesting potential stability or synthesis challenges.

Electronic and Steric Effects

  • Chlorine vs.
  • Naphthalene vs. Benzene Rings : The 3-methoxynaphthalene moiety increases aromatic surface area, favoring interactions with hydrophobic protein pockets compared to simpler benzene-based derivatives .

Key Research Findings

Synthetic Robustness : Derivatives with chloro-substituted phenyl groups (e.g., target compound) are synthesized more efficiently than thioether-containing analogues due to fewer reaction steps .

Structure-Activity Trends : Chlorine atoms at the phenyl 2-position improve thermal stability compared to unsubstituted oxadiazoles .

Limitations : Hydrobromide salts () face discontinuation, possibly due to hygroscopicity or poor shelf life.

Q & A

Q. What are the standard synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step route:

Oxadiazole Ring Formation : Cyclization of a thiosemicarbazide intermediate under reflux with carbon disulfide and hydrazine hydrate, followed by dehydration using sulfuric acid .

Coupling Reaction : The oxadiazole intermediate is coupled with 3-methoxynaphthalene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF at 60–80°C .

  • Optimization Strategies :
  • Solvent selection (e.g., ethanol for cyclization, DMF for coupling) to enhance solubility and yield.
  • Temperature control (80–120°C for cyclization; lower temperatures prevent side reactions during coupling).
  • Catalysts such as Co(II) acetate (as in ) improve reaction efficiency .
  • Monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 for acid:oxadiazole) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
    1H NMR (400 MHz, DMSO-d6) identifies protons on the 2-chlorophenyl (δ 7.4–7.6 ppm) and methoxynaphthalene (δ 3.9 ppm for OCH3) groups. 13C NMR confirms carbonyl (C=O, ~165 ppm) and oxadiazole ring carbons .
  • Infrared Spectroscopy (IR) :
    Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 1220 cm⁻¹ (C-O of methoxy group) .
  • Mass Spectrometry (MS) :
    ESI-MS provides molecular ion [M+H]+ at m/z 422.3 (calculated for C21H15ClN3O3) .
  • HPLC Purity Analysis :
    C18 column with acetonitrile/water (70:30) gradient; retention time ~8.2 min .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Variability : Differences in enzyme concentrations (e.g., LOX activity in ) or cell-line specificity.
  • Compound Purity : Impurities >95% (via HPLC) are critical; repurify using column chromatography .
  • Structural Confirmation : Re-analyze via X-ray crystallography (SHELXL refinement in ) to rule out polymorphic effects .
  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill assays .

Q. What computational strategies predict the binding modes of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to dock into BChE (PDB: 4B0L). The oxadiazole ring shows π-π stacking with Trp82, while the methoxynaphthalene group occupies the hydrophobic pocket .
  • Molecular Dynamics (MD) Simulations :
    Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable interactions .
  • QSAR Modeling :
    Hammett constants (σ) for substituents (e.g., Cl at 2-position vs. 4-position) correlate with IC50 values against LOX .

Q. How does the crystal structure of related oxadiazole derivatives inform the design of analogs with improved pharmacokinetics?

  • Methodological Answer :
  • Key Structural Insights :
  • Planarity of the oxadiazole-naphthalene system (from ) enhances π-stacking with aromatic residues in enzyme active sites .
  • Chlorine at the 2-position (vs. 3- or 4-) reduces steric hindrance, improving binding (see Table 1) .
  • Design Modifications :
  • Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance metabolic stability .
  • Replace methoxy with trifluoromethoxy to improve blood-brain barrier penetration (logP calculated via ChemAxon) .

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